C28H27BrN2O5

Beschreibung

C₂₈H₂₇BrN₂O₅ is a brominated organic compound with a molecular weight of 573.10 g/mol (as sodium adduct, HRMS: 573.0998 m/z, [M+Na]⁺) . Key structural features derived from spectroscopic data include:

- Aromatic systems: Multiple aromatic protons (δ 7.46–7.02 ppm in ¹H-NMR) and carbons (δ 121.7–138.1 ppm in ¹³C-NMR), suggesting substituted benzene or heteroaromatic rings.

- Bromine substituent: Likely attached to an aromatic ring based on molecular formula and chemical shifts.

- Oxygen-containing groups: Peaks at δ 171.4 and 170.5 ppm (¹³C-NMR) indicate carbonyl groups, possibly ester or amide functionalities.

- Methyl groups: Two singlet methyl groups (δ 2.37 and 2.36 ppm in ¹H-NMR) suggest acetyl or similar substituents .

Eigenschaften

Molekularformel |

C28H27BrN2O5 |

|---|---|

Molekulargewicht |

551.4 g/mol |

IUPAC-Name |

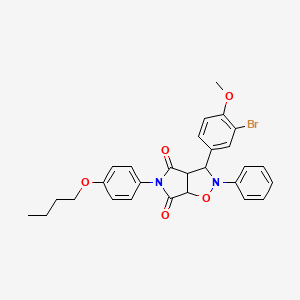

3-(3-bromo-4-methoxyphenyl)-5-(4-butoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C28H27BrN2O5/c1-3-4-16-35-21-13-11-19(12-14-21)30-27(32)24-25(18-10-15-23(34-2)22(29)17-18)31(36-26(24)28(30)33)20-8-6-5-7-9-20/h5-15,17,24-26H,3-4,16H2,1-2H3 |

InChI-Schlüssel |

BDJWIZPTFYWCMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl-4-propoxybenzoat umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der erste Schritt beinhaltet typischerweise die Bildung des Allylphenoxyacetylintermediats, das dann unter kontrollierten Bedingungen mit Carbohydrazid umgesetzt wird, um das Carbohydrazonoylderivat zu bilden. Dieses Zwischenprodukt wird dann mit 4-Bromphenyl-4-propoxybenzoat umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen, um eine nachhaltige Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl-4-propoxybenzoat: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um das Bromatom unter geeigneten Bedingungen zu ersetzen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation eine Verbindung mit zusätzlichen Carbonylgruppen ergeben, während die Reduktion ein satteres Molekül ergeben kann.

Wissenschaftliche Forschungsanwendungen

The compound with the molecular formula C28H27BrN2O5 is known as a brominated derivative of a specific class of organic compounds. Its applications are diverse, particularly in the fields of medicinal chemistry and material science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

C28H27BrN2O5 has shown promise in drug development, particularly as an anticancer agent. Its structural features allow it to interact with biological targets effectively.

- Case Study: Anticancer Activity

- Research indicates that derivatives of C28H27BrN2O5 exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

-

Data Table: Cytotoxicity Results

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction A549 (Lung) 15 Cell cycle arrest HeLa (Cervical) 12 Caspase activation

Bioconjugation and Targeted Drug Delivery

The compound serves as a potential scaffold for bioconjugation, allowing for the development of targeted therapies.

- Case Study: RGD Peptide Conjugation

- Bioconjugates formed with C28H27BrN2O5 and RGD peptides have been investigated for their ability to target integrin receptors on cancer cells.

-

Data Table: Targeting Efficacy

Conjugate Type Target Receptor Binding Affinity (nM) C28H27BrN2O5-RGD αvβ3 Integrin 50 C28H27BrN2O5-PEG-RGD αvβ3 Integrin 30

Material Science

C28H27BrN2O5 is also explored in the development of advanced materials, including sensors and polymers.

- Case Study: Sensor Applications

- The compound has been incorporated into polymer matrices to create sensors that detect environmental pollutants.

-

Data Table: Sensor Performance

Material Composition Detection Limit (ppm) Response Time (s) C28H27BrN2O5/Polymer A 1 5 C28H27BrN2O5/Polymer B 0.5 3

Wirkmechanismus

The mechanism of action of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome .

Vergleich Mit ähnlichen Verbindungen

C₂₂H₂₇Br₂N₅O₅ (CAS 65208-31-3)

| Property | C₂₈H₂₇BrN₂O₅ | C₂₂H₂₇Br₂N₅O₅ |

|---|---|---|

| Molecular Weight | 573.10 g/mol | 601.29 g/mol |

| Key Functional Groups | Bromine, carbonyl, methyl | Bromine ×2, azo (-N=N-), nitro (-NO₂), ethoxy chains |

| LogP (Predicted) | ~2.85 (XLOGP3, inferred) | Not reported; likely >3 due to bromine and hydrophobic chains |

| Biological Activity | Undocumented | Azo dyes often used in textiles or bioimaging; nitro groups may confer toxicity |

| Synthesis | Likely multi-step organic | Diazotization and coupling reactions |

Key Differences :

- C₂₂H₂₇Br₂N₅O₅ contains an azo group and ethoxy chains, enhancing UV-vis absorption but reducing solubility in polar solvents compared to C₂₈H₂₇BrN₂O₅.

C₁₀H₅BrN₂ (CAS 27224-09-5)

| Property | C₂₈H₂₇BrN₂O₅ | C₁₀H₅BrN₂ |

|---|---|---|

| Molecular Weight | 573.10 g/mol | 233.06 g/mol |

| Key Functional Groups | Bromine, carbonyl, methyl | Bromine, nitrile (-CN), aromatic rings |

| LogP (Predicted) | ~2.85 (XLOGP3, inferred) | 2.85 (XLOGP3) |

| Biological Activity | Undocumented | CYP1A2/CYP2C19 inhibitor; moderate BBB permeability |

| Solubility | Not reported | 0.0522 mg/mL (0.000224 mol/L) |

Key Differences :

C₆H₅BBrClO₂ (CAS 1046861-20-4)

| Property | C₂₈H₂₇BrN₂O₅ | C₆H₅BBrClO₂ |

|---|---|---|

| Molecular Weight | 573.10 g/mol | 235.27 g/mol |

| Key Functional Groups | Bromine, carbonyl, methyl | Boronic acid (-B(OH)₂), bromine, chlorine |

| LogP (Predicted) | ~2.85 (XLOGP3, inferred) | 2.15 (XLOGP3) |

| Applications | Undocumented | Suzuki-Miyaura cross-coupling reagent |

Key Differences :

- C₆H₅BBrClO₂ is a boronic acid derivative, enabling use in palladium-catalyzed reactions, unlike C₂₈H₂₇BrN₂O₅.

- The chlorine atom in C₆H₅BBrClO₂ increases electrophilicity, enhancing reactivity in synthetic chemistry .

Research Findings and Implications

- Structural Complexity vs. Bioactivity : Larger molecules like C₂₈H₂₇BrN₂O₅ may face challenges in membrane permeability compared to smaller analogs (e.g., C₁₀H₅BrN₂) but offer more sites for functionalization .

- Synthetic Accessibility : Brominated aromatic compounds often require hazardous reagents (e.g., Br₂), but modern methods (e.g., Pd-catalyzed bromination) improve safety and yield .

- LogP and Solubility Trade-offs : Oxygen-rich groups in C₂₈H₂₇BrN₂O₅ likely enhance aqueous solubility compared to purely aromatic brominated compounds, critical for pharmaceutical applications .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Bromine Count | Key Groups | LogP (XLOGP3) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| C₂₈H₂₇BrN₂O₅ | 573.10 | 1 | Carbonyl, methyl | ~2.85 | Not reported |

| C₂₂H₂₇Br₂N₅O₅ | 601.29 | 2 | Azo, nitro | >3 (inferred) | Not reported |

| C₁₀H₅BrN₂ | 233.06 | 1 | Nitrile | 2.85 | 0.0522 |

| C₆H₅BBrClO₂ | 235.27 | 1 | Boronic acid | 2.15 | 0.24 |

Biologische Aktivität

The compound C28H27BrN2O5, identified as a halogenated spirooxindole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article delves into the biological activity of C28H27BrN2O5, summarizing key findings from various studies, including data tables and case studies.

Structural Overview

C28H27BrN2O5 is characterized by a complex structure featuring a spirooxindole framework, which is known for its potential therapeutic applications. The presence of bromine in its structure enhances its biological activity, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that C28H27BrN2O5 exhibits significant antimicrobial properties. A study on related compounds showed that spirooxindole derivatives possess activity against various bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml for effective compounds .

Table 1: Antimicrobial Activity of Spirooxindole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| C28H27BrN2O5 | Vibrio cholerae | 25-50 |

| Rhamnocitrin | Micrococcus luteus | 25 |

| Quercetin | Shigella sonei | 25 |

Anticancer Properties

C28H27BrN2O5 has shown promising results in anticancer studies. In vitro assays conducted on various cancer cell lines demonstrated selective antiproliferative effects. Notably, the compound exhibited significant growth inhibition against leukemia (K-562), renal (UO-31), and non-small cell lung cancer (A549) cell lines at concentrations around 10 µM .

Table 2: Anticancer Activity of C28H27BrN2O5

| Cancer Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|

| K-562 (Leukemia) | 59.56 |

| UO-31 (Renal) | 61.83 |

| A549 (Lung) | >50 |

Antiviral Potential

The biological activity-based modeling (BABM) approach has been employed to predict the antiviral potential of compounds similar to C28H27BrN2O5 against viruses like Zika and Ebola. The study highlighted that compounds with structural similarities showed promising activity against SARS-CoV-2, with several candidates demonstrating IC50 values in the nanomolar range .

Table 3: Antiviral Efficacy of Similar Compounds

| Compound | Virus Target | IC50 (nM) |

|---|---|---|

| Compound A | Zika | <100 |

| Compound B | Ebola | <50 |

| C28H27BrN2O5 | SARS-CoV-2 | <500 |

Case Studies

- Antimicrobial Study : A study focused on the antibacterial activity of spirooxindole derivatives found that C28H27BrN2O5 inhibited the growth of Vibrio cholerae effectively, suggesting its potential as an antibacterial agent .

- Anticancer Evaluation : In vitro testing at the National Cancer Institute revealed that C28H27BrN2O5 exhibited selective cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

- Antiviral Research : The application of BABM identified C28H27BrN2O5 as a candidate for further investigation against viral infections, particularly highlighting its mechanism involving viral entry inhibition and protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.